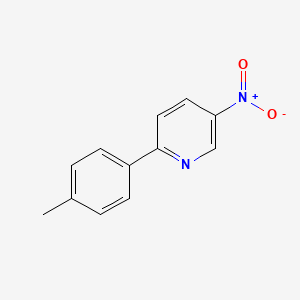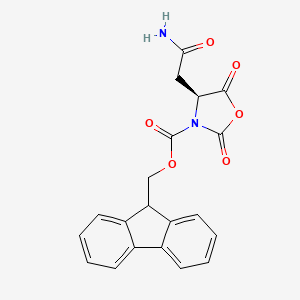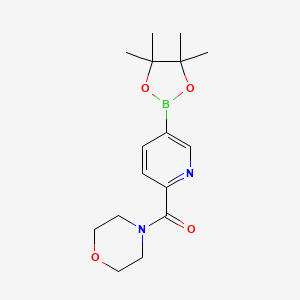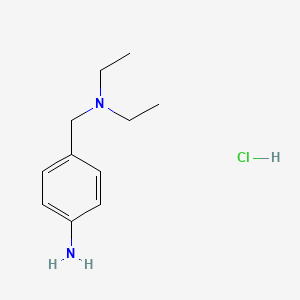
5-Nitro-2-p-tolylpyridine
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and other names it’s known by .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .Wissenschaftliche Forschungsanwendungen
Synthesis of Uridine Derivatives
5-Nitro-2-pyridyl-1-thioglucosides, a derivative of 5-Nitro-2-p-tolylpyridine, are used in synthesizing complex uridine derivatives. These compounds have potential as glycosyltransferases inhibitors, which are significant in the study of biochemical pathways and drug development (Pastuch et al., 2010).
Molecular Electronics
A variant, 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, exhibits charge-induced conformational switching and rectifying behavior. This property is promising for applications in molecular electronics, potentially as a memory device or a nano-actuator controlled by an external field (Derosa et al., 2003).
Exploration of Molecular Structures
Studies on 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers have provided insights into the excited states of certain hydrazo-compounds. This research is important for understanding the molecular structures and interactions in these compounds, with implications for material science and pharmacology (Michalski et al., 2016).
Development of Pharmaceuticals
The synthesis of glycoconjugates using 5-nitro-2-pyridyl-1-thioglucosides, which are related to this compound, is significant for pharmaceutical research. These glycoconjugates, with variations in protecting groups and spacers, are valuable for studying biochemical pathways and developing new drugs (Komor et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13-12)14(15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJSDWRGLBPNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one](/img/structure/B598003.png)
![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)



![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)




